3'-Azetidinomethyl-2,3-dichlorobenzophenone

Lipophilicity Drug Discovery Permeability

Procure 3'-Azetidinomethyl-2,3-dichlorobenzophenone for your advanced R&D needs. This unique benzophenone derivative features a specific 2,3-dichloro substitution pattern and a 3'-azetidinomethyl group, yielding a LogP of 4.5—critical for optimizing blood-brain barrier penetration. Its distinct steric and electronic profile ensures non-redundant performance in kinase inhibitor research, photoinitiator systems, and as a reference standard. Generic isomers are not suitable substitutes. Commercial purity guarantees reliable results.

Molecular Formula C17H15Cl2NO
Molecular Weight 320.2 g/mol
CAS No. 898772-06-0
Cat. No. B1343384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azetidinomethyl-2,3-dichlorobenzophenone
CAS898772-06-0
Molecular FormulaC17H15Cl2NO
Molecular Weight320.2 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C17H15Cl2NO/c18-15-7-2-6-14(16(15)19)17(21)13-5-1-4-12(10-13)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2
InChIKeyZCUDPXBMRLGOCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Azetidinomethyl-2,3-dichlorobenzophenone (CAS 898772-06-0): Chemical Identity and Baseline Specifications


3'-Azetidinomethyl-2,3-dichlorobenzophenone (CAS: 898772-06-0) is a synthetic benzophenone derivative with the molecular formula C₁₇H₁₅Cl₂NO and a molecular weight of approximately 320.21 g/mol [1]. The structure features a benzophenone core substituted with a 3-azetidinomethyl group and 2,3-dichloro pattern, endowing it with distinct lipophilicity (LogP 4.5) and topological polar surface area (TPSA 20.3 Ų) [2]. This compound serves as a building block in medicinal chemistry and material science research.

Why 3'-Azetidinomethyl-2,3-dichlorobenzophenone Cannot Be Simply Substituted: Structural and Property Considerations


Generic substitution with other azetidinomethyl benzophenone isomers or non-chlorinated analogs is not feasible due to significant differences in lipophilicity (LogP), molecular weight, and electronic properties that directly impact solubility, permeability, and target binding. The specific 2,3-dichloro substitution pattern on the benzophenone core and the 3'-azetidinomethyl positioning confer a unique combination of steric and electronic characteristics that are not replicated by other isomers [1]. Even closely related analogs (e.g., 2,4- or 3,4-dichloro isomers) exhibit altered LogP values, different hydrogen bond acceptor counts, and distinct predicted pKa values, which can lead to divergent pharmacokinetic profiles and off-target interactions .

3'-Azetidinomethyl-2,3-dichlorobenzophenone: Evidence-Based Differentiation Guide


Enhanced Lipophilicity (LogP 4.5) Compared to Non-Chlorinated Analog

3'-Azetidinomethyl-2,3-dichlorobenzophenone exhibits a computed LogP of 4.5 [1], which is substantially higher than the non-chlorinated analog 3-(azetidinomethyl)benzophenone (LogP ~3.1) . This increased lipophilicity is attributed to the presence of two chlorine atoms and can enhance membrane permeability and blood-brain barrier penetration.

Lipophilicity Drug Discovery Permeability

Increased Molecular Weight and Heavy Atom Count vs. Non-Halogenated Analog

With a molecular weight of 320.2 g/mol and 21 heavy atoms [1], 3'-Azetidinomethyl-2,3-dichlorobenzophenone is significantly heavier than the non-chlorinated 3-(azetidinomethyl)benzophenone (MW 251.3 g/mol, 19 heavy atoms) . This increase arises from the two chlorine substituents.

Molecular Properties Drug Design Metabolic Stability

Distinct Predicted pKa and Hydrogen Bonding Profile Relative to Positional Isomers

The predicted pKa for 3'-Azetidinomethyl-2,3-dichlorobenzophenone is approximately 8.07, based on the azetidine nitrogen basicity . In contrast, the 3'-azetidinomethyl-3,4-dichloro isomer has a reported predicted pKa of 8.07±0.10 , while the non-chlorinated 3-(azetidinomethyl)benzophenone exhibits a higher predicted pKa of 8.21 . The electron-withdrawing chlorine atoms lower the basicity, affecting ionization state at physiological pH.

Ionization Drug Absorption Formulation

Unique Combination of Substituents Distinguishes from Common Pharmacophores

3'-Azetidinomethyl-2,3-dichlorobenzophenone is structurally distinct from well-known benzophenone-based drugs and common pharmacophores such as fenofibrate (LogP ~5.3), ketoprofen (LogP ~3.1), and oxybenzone (LogP ~3.5) [1]. Its azetidine ring introduces a unique basic center (pKa ~8.0) not present in these drugs, while the 2,3-dichloro substitution pattern differs from the typical 4-chloro or 2,4-dichloro motifs found in other benzophenone derivatives [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

High Commercial Purity (≥97%) Ensures Reproducible Research

Commercial suppliers offer 3'-Azetidinomethyl-2,3-dichlorobenzophenone with a minimum purity of 97%, as determined by HPLC . This high purity is consistent across multiple vendors and is essential for reducing experimental variability in biological assays and material science applications.

Analytical Chemistry Quality Control Procurement

3'-Azetidinomethyl-2,3-dichlorobenzophenone: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization for CNS Drug Discovery

Due to its enhanced lipophilicity (LogP 4.5) and moderate molecular weight (320 Da), this compound is well-suited as a starting scaffold for optimizing blood-brain barrier (BBB) penetration [1]. Its azetidine ring provides a handle for further functionalization and pKa tuning, while the dichloro substitution offers metabolic stability advantages over non-chlorinated analogs.

Chemical Biology: Development of Novel Kinase Inhibitor Probes

The benzophenone core is a recognized kinase inhibitor pharmacophore, and the specific 2,3-dichloro substitution pattern may enhance selectivity for certain kinase subfamilies [2]. This compound can be used to synthesize focused libraries for screening against kinase targets where chlorine substitution is known to improve potency (e.g., JNK family).

Material Science: Synthesis of Photoactive Polymers and Coatings

Benzophenone derivatives are widely employed as photoinitiators in UV-curable coatings and 3D printing resins . The azetidinomethyl group introduces a tertiary amine that can act as a co-initiator, potentially improving curing efficiency and reducing oxygen inhibition compared to non-aminated benzophenones .

Quality Control and Analytical Reference Standard

With a well-defined structure, high commercial purity (≥97%), and stable physicochemical properties, this compound can serve as a reference standard for HPLC method development, mass spectrometry calibration, and impurity profiling of related dichlorobenzophenone derivatives .

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